molecular formula C17H14N4O B3160725 4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 866143-34-2

4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No.: B3160725
CAS No.: 866143-34-2
M. Wt: 290.32 g/mol
InChI Key: ZIBTUKHPNZPVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is an organic compound with the molecular formula C17H14N4O. It is a member of the benzanilide class of compounds, which are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves the reaction of 4-methylbenzoic acid with 2-(4-pyridinyl)-4-pyrimidinylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-2-4-14(5-3-12)17(22)21-15-8-11-19-16(20-15)13-6-9-18-10-7-13/h2-11H,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBTUKHPNZPVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.